molecular formula C17H16N2O2S B2436291 (3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)(furan-2-yl)methanone CAS No. 308294-36-2

(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)(furan-2-yl)methanone

Cat. No.: B2436291
CAS No.: 308294-36-2
M. Wt: 312.39
InChI Key: WZTILVXREWVPRS-UHFFFAOYSA-N
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Description

(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)(furan-2-yl)methanone is a complex organic compound that features a pyrazole ring substituted with a furan ring and a p-tolylthio group

Preparation Methods

The synthesis of (3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. The general synthetic route includes the formation of the pyrazole ring, followed by the introduction of the furan and p-tolylthio groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)(furan-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized or reduced derivatives and substituted pyrazole compounds.

Scientific Research Applications

(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)(furan-2-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but they may include modulation of signal transduction pathways and alteration of cellular processes.

Comparison with Similar Compounds

(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)(furan-2-yl)methanone can be compared with other similar compounds, such as:

    3,5-dimethyl-1-(naphthalen-2-ylsulfinyl)-4-(p-tolylthio)-1H-pyrazole: This compound has a similar pyrazole core but features a naphthalen-2-ylsulfinyl group instead of a furan ring.

    3,5-dimethyl-4-(p-tolylthio)-1-((2,4,6-triisopropylphenyl)sulfonyl)-1H-pyrazole: This compound also has a pyrazole core with a p-tolylthio group but includes a triisopropylphenylsulfonyl group.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[3,5-dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-6-8-14(9-7-11)22-16-12(2)18-19(13(16)3)17(20)15-5-4-10-21-15/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTILVXREWVPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N(N=C2C)C(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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